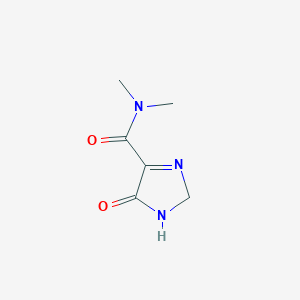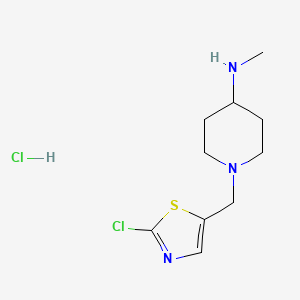
(R)-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine is a chiral amine compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a cyclopropyl group attached to the methanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 6 positions, respectively.
Cyclopropylation: The phenyl ring is then subjected to cyclopropylation, where a cyclopropyl group is introduced.
Amination: Finally, the compound undergoes amination to attach the methanamine group.
Industrial Production Methods
Industrial production of ®-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro compounds or oxides.
Reduction: Reduced derivatives like primary amines or alcohols.
Substitution: Substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
®-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-(2-Bromo-6-chlorophenyl)(cyclopropyl)methanamine
- ®-(2-Bromo-6-iodophenyl)(cyclopropyl)methanamine
- ®-(2-Bromo-6-methylphenyl)(cyclopropyl)methanamine
Uniqueness
®-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The combination of these halogens with the cyclopropyl and methanamine groups provides distinct chemical and physical properties compared to similar compounds.
This detailed article provides a comprehensive overview of ®-(2-Bromo-6-fluorophenyl)(cyclopropyl)methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H11BrFN |
|---|---|
Poids moléculaire |
244.10 g/mol |
Nom IUPAC |
(R)-(2-bromo-6-fluorophenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C10H11BrFN/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6,10H,4-5,13H2/t10-/m1/s1 |
Clé InChI |
HBJXCMCNKYCDTG-SNVBAGLBSA-N |
SMILES isomérique |
C1CC1[C@H](C2=C(C=CC=C2Br)F)N |
SMILES canonique |
C1CC1C(C2=C(C=CC=C2Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


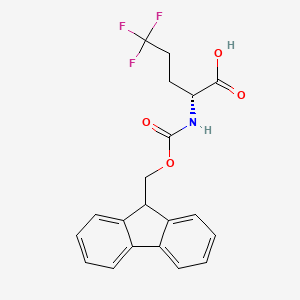
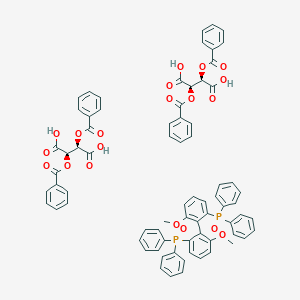
![5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine](/img/structure/B12824197.png)
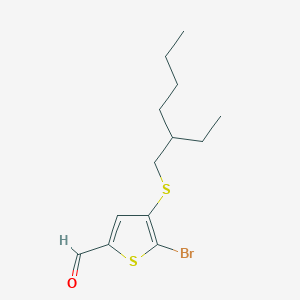
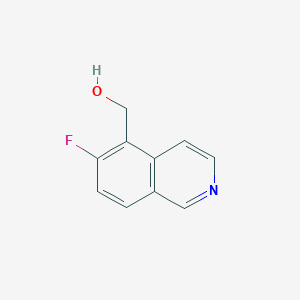
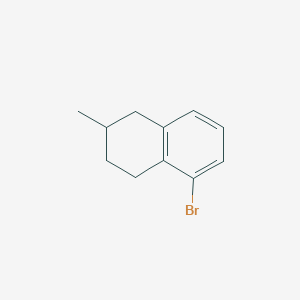
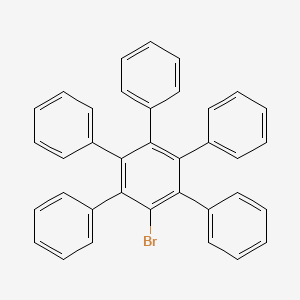

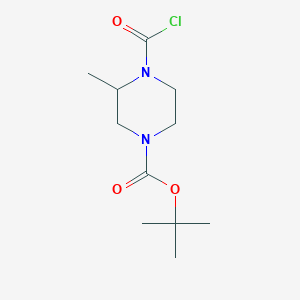
![ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12824237.png)
